1h-Indene-6-carbaldehyde
CAS No.: 204585-01-3
Cat. No.: VC15999355
Molecular Formula: C10H8O
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 204585-01-3 |
|---|---|
| Molecular Formula | C10H8O |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | 3H-indene-5-carbaldehyde |
| Standard InChI | InChI=1S/C10H8O/c11-7-8-4-5-9-2-1-3-10(9)6-8/h1-2,4-7H,3H2 |
| Standard InChI Key | GFCHZZSVRKNHID-UHFFFAOYSA-N |
| Canonical SMILES | C1C=CC2=C1C=C(C=C2)C=O |
Introduction
Structural Characteristics of 1H-Indene-6-Carbaldehyde
Molecular Architecture
The molecular formula of 1H-indene-6-carbaldehyde is C₁₀H₈O, with a molecular weight of 144.17 g/mol . Its structure consists of a bicyclic indene system (a fused benzene and cyclopentene ring) substituted with a formyl group (-CHO) at the sixth carbon (Figure 1). The planar aromatic system and electron-withdrawing aldehyde group influence its electronic properties, making it amenable to electrophilic substitution and nucleophilic addition reactions.
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1H-Indene-6-carbaldehyde | |
| SMILES | C1=CC=C2C(=C1)C=CC2C=O | |
| InChIKey | GFCHZZSVRKNHID-UHFFFAOYSA-N | |
| Boiling Point | 272.4°C (predicted) | |
| Density | 1.168 g/cm³ (calculated) |
The aldehyde group at the 6-position introduces polarity, affecting solubility in organic solvents like dichloromethane and ethanol .
Spectroscopic Features
Infrared (IR) spectroscopy reveals a strong absorption band near 1700 cm⁻¹, characteristic of the carbonyl stretch in aldehydes . Nuclear magnetic resonance (NMR) spectra show distinct signals: a singlet at δ 9.8–10.1 ppm (aldehyde proton) and aromatic protons between δ 6.5–7.5 ppm . Mass spectrometry confirms the molecular ion peak at m/z 144 .
Synthesis and Production
Synthetic Routes
1H-Indene-6-carbaldehyde is synthesized via two primary methods:
Vilsmeier-Haack Formylation
Indene undergoes formylation using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under mild conditions . The reaction proceeds via electrophilic aromatic substitution, with the aldehyde group introduced regioselectively at the 6-position:
This method yields ~60–70% purity, requiring chromatographic purification .
Catalytic Oxidation
Industrial-scale production employs palladium- or platinum-catalyzed oxidation of indene derivatives. Reaction conditions (80–120°C, 1–3 atm O₂) optimize yield (≥85%) .
Industrial Scaling Challenges
Side reactions, such as over-oxidation to carboxylic acids, necessitate precise temperature control . Recent advances in flow chemistry have improved scalability and reduced byproduct formation .
Chemical Reactivity and Derivatives
Aldehyde-Specific Reactions
The formyl group participates in classic aldehyde reactions:
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Oxidation: Using KMnO₄ in acidic media yields 1H-indene-6-carboxylic acid .
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Reduction: NaBH₄ in methanol produces 1H-indene-6-methanol .
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Condensation: Reactions with amines form Schiff bases, useful in coordination chemistry .
Electrophilic Aromatic Substitution
The indene core undergoes halogenation and nitration. For example, bromination in CCl₄ yields 6-bromo-1H-indene-carbaldehyde, a precursor in pharmaceuticals .
Cycloaddition Reactions
1H-Indene-6-carbaldehyde participates in Diels-Alder reactions with dienes, forming polycyclic adducts relevant to natural product synthesis .
Biological and Pharmacological Activity
Anticancer Screening
In vitro assays on MCF-7 breast cancer cells show an IC₅₀ of 45 µM, indicating apoptotic induction via caspase-3 activation . Structural analogs with electron-withdrawing substituents (e.g., -NO₂) exhibit enhanced potency .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors . For example, coupling with aryl boronic acids via Suzuki-Miyaura reactions generates biaryl derivatives .
Materials Science
Derivatives like 2-{4-[Bis(4-methylphenyl)amino]phenyl}-1H-indene-6-carbaldehyde are explored as organic semiconductors in OLEDs due to their π-conjugated systems .
Specialty Chemicals
Its use in polymer cross-linking agents and epoxy resins is documented, leveraging the reactivity of the aldehyde group .
Recent Advances and Future Directions
Green Synthesis Methods
Microwave-assisted synthesis reduces reaction times from hours to minutes, improving energy efficiency . Ionic liquid solvents (e.g., [BMIM][BF₄]) enhance yields by 15–20% .
Computational Studies
Density functional theory (DFT) calculations predict regioselectivity in electrophilic substitutions, guiding the design of novel derivatives .
Market Trends
The global market for 1H-indene-6-carbaldehyde is projected to grow at a CAGR of 4.2% (2025–2030), driven by demand in Asia-Pacific pharmaceuticals .
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